2-(4-(Dihexylamino)benzylidene)malononitrile

Nonlinear Optics Optical Limiting Two-Photon Absorption

2-(4-(Dihexylamino)benzylidene)malononitrile (CAS 102348-86-7, molecular formula C22H31N3, exact mass 337.252 Da) is a donor-π-acceptor (D-π-A) styryl dye. The compound features an electron-donating dihexylamino group and an electron-accepting dicyanovinyl moiety connected via a benzylidene π-bridge.

Molecular Formula C22H31N3
Molecular Weight 337.5 g/mol
CAS No. 102348-86-7
Cat. No. B14080466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Dihexylamino)benzylidene)malononitrile
CAS102348-86-7
Molecular FormulaC22H31N3
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCCCCCCN(CCCCCC)C1=CC=C(C=C1)C=C(C#N)C#N
InChIInChI=1S/C22H31N3/c1-3-5-7-9-15-25(16-10-8-6-4-2)22-13-11-20(12-14-22)17-21(18-23)19-24/h11-14,17H,3-10,15-16H2,1-2H3
InChIKeyVUKZQFJCCITIMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Dihexylamino)benzylidene)malononitrile (CAS 102348-86-7): Core Physicochemical & Structural Profile for Advanced Optical Material Procurement


2-(4-(Dihexylamino)benzylidene)malononitrile (CAS 102348-86-7, molecular formula C22H31N3, exact mass 337.252 Da) is a donor-π-acceptor (D-π-A) styryl dye . The compound features an electron-donating dihexylamino group and an electron-accepting dicyanovinyl moiety connected via a benzylidene π-bridge [1]. This architecture imparts strong intramolecular charge-transfer (ICT) character, making it a foundational building block for nonlinear optical (NLO) materials [2] and fluorescent molecular rotors [3].

D-π-A chromophore design for nonlinear optical (NLO) material research
Fluorescent molecular rotor studies in solid-state polymer matrices
Plasmonic nanohybrid assembly with Ag nanocrystals for TPEF imaging research

Why 2-(4-(Dihexylamino)benzylidene)malononitrile Cannot Be Replaced by Simple N,N-Dimethylamino or N,N-Diethylamino Analogs


Generic substitution of the dialkylamino donor in D-π-A benzylidene malononitriles is structurally impossible without fundamentally altering the compound's functional performance [1]. The dihexylamino group provides a synergistic combination of strong electron-donating capacity and long, flexible alkyl chains that critically enhance solubility in non-polar media [2]. Shorter-chain analogs (e.g., dimethylamino or diethylamino derivatives) lack this solubility profile, leading to aggregation-induced quenching that degrades their NLO and fluorescence responses in solid-state or concentrated solution applications [3]. This dual role—strong donor for ICT and solubilizing spacer—is unique to the dihexylamino motif and cannot be achieved by simple chain-length interpolation [4].

Target: Dihexylamino donor
Substitute: Dimethylamino / diethylamino analogs
Solubility in non-polar media differs; shorter chains may cause aggregation quenching that degrades NLO and fluorescence response.
Electron-donating strength is reduced, diminishing intramolecular charge-transfer character and two-photon absorption efficiency.
Nanohybrid interface formation may be compromised due to insufficient ligand solubility, preventing plasmon-exciton coupling needed for TPEF probe assembly.

Quantitative Selection Evidence: Where 2-(4-(Dihexylamino)benzylidene)malononitrile Outperforms Closest Analogs


Two-Photon Absorption Cross-Section for Optical Limiting: Dihexylamino vs. Weak Donor or Short Conjugation Analogs (Class-Level Inference from D7/D4-D6 Series)

In a head-to-head study of seven malononitrile derivatives (D1–D7), compounds bearing dialkylamino donors (D4–D7) exhibited strong optical limiting based on two-photon absorption (2PA) under 800 nm femtosecond pulsed laser excitation, whereas compounds with weak donors or short conjugation (D1–D3) showed negligible limiting [1]. The dihexylamino-containing analog (D7) achieved a 2PA cross-section (σ₂) of 1280 GM, representing a >40-fold enhancement over the dimethylamino-substituted D4 (28 GM) and outperforming the diethylamino-substituted D5 (210 GM) by a factor of ~6 [1]. This demonstrates that increasing the alkyl chain length on the donor amine from methyl to hexyl dramatically amplifies the 2PA efficiency through enhanced electron-donating capacity and conformational flexibility [2].

2PA Cross-Section (800 nm)
Head-to-head comparison
1280 GM vs 28 GM (dimethylamino)
Reported >45-fold higher 2PA supports optical limiting research; short-chain analogs show lower response.
DMF solution, 800 nm fs laser, Z-scan. D7 vs D4/D5 series.
Nonlinear Optics Optical Limiting Two-Photon Absorption Ultrashort Laser Protection

Solid-State Fluorescence Enhancement Under Hydrostatic Pressure: Dihexylamino vs. Dimethylamino Analog (Cross-Study Comparison of Benzylidene Malononitrile Molecular Rotors)

In a high-pressure fluorescence study, para-substituted benzylidenemalononitriles bearing N,N-dialkylamino donors dissolved in solid poly(methyl methacrylate) exhibited a dramatic increase in fluorescence intensity and an extraordinary slowing of excited-state decay under hydrostatic pressure [1]. While absolute quantum yield data under ambient pressure is not reported for the dihexylamino variant, the study demonstrates that the 'free-volume' sensitivity—a hallmark of molecular rotor behavior—scales with the bulk of the terminal alkylamino group [1]. The dihexylamino derivative, possessing the largest free volume among common dialkylamino-substituted benzylidenemalononitriles, is expected to exhibit the greatest dynamic range of pressure-dependent fluorescence enhancement compared to the dimethylamino-substituted analog DMABMN, which reaches saturation at ~20 kbar [1].

Pressure-Sensitive Fluorescence
Class-level inference
Predicted larger dynamic range vs DMABMN
May support pressure-sensing research; free-volume sensitivity scales with donor bulk.
Data to verify for dihexylamino derivative; DMABMN saturates ~20 kbar.
Molecular Rotor Pressure Sensing Fluorescence Enhancement Solid-State Photophysics

Solubility-Driven Nano-Hybrid Fabrication: Dihexylamino's Dual Donor/Solubilizing Role vs. Shorter-Chain Analogs for Ag Nanocrystal Coupling

In the construction of fluorophore-phenylamine nanorod–Ag nanocrystal (AgNC) nanohybrids for two-photon excited fluorescence (TPEF) live-cell imaging, 2-(4-(dihexylamino)-benzylidene)-malononitrile (L) was specifically selected over other donor-acceptor ligands because the hexyl chains simultaneously serve as an electron-donor unit AND as flexible chains that increase the organic ligand's solubility in non-aqueous media [1]. This dual functionality enables effective surface coupling to AgNCs, inducing exciton-plasmon interactions that drive an energy-transfer process, a dramatic redshift of single-photon absorption and fluorescence, and a measurable decrease in fluorescence lifetime [1]. Shorter-chain or phenyl-only donors cannot replicate this solubilizing effect, leading to poor dispersion and loss of the critical nanohybrid interface architecture [2].

Nanohybrid Assembly
Supporting evidence
Effective Ag nanocrystal coupling, >50 nm redshift
Enables plasmon-exciton coupling for TPEF imaging; short-chain analogs lack sufficient solubility.
Organic solvent assembly; live-cell imaging (NIH-3T3) validated.
Nanohybrid Assembly Plasmon-Exciton Coupling Two-Photon Fluorescence Imaging Live-Cell Imaging Probes

Thermal and Photochemical Stability Comparison Across Dialkylamino Donor Series (Class-Level Inference for NLO Material Viability)

All dialkylamino-substituted malononitrile derivatives (D4–D7) in the optical limiting study demonstrated good photochemical and thermal stabilities, with decomposition temperatures (Td) exceeding 250°C as measured by thermogravimetric analysis (TGA) [1]. Photobleaching experiments under continuous 800 nm femtosecond laser irradiation showed <5% degradation over 60 minutes for the dihexylamino-substituted analog (D7), comparable to the dipropylamino analog (D6, <5%) but superior to the diethylamino analog (D5, approximately 8% degradation) [1]. This establishes a floor for stability independent of chain length, confirming that the enhanced 2PA performance of the dihexylamino derivative does not come at the cost of compromised material durability—a critical consideration for procurement decisions involving long-lifetime optical limiting devices [2].

Photochemical Stability
Cross-study comparable
~5% degradation after 60 min (800 nm fs)
Stability comparable to shorter-chain analogs; supports performance-durability selection.
TGA Td >250°C; DMF solution, 130 fs pulses.
Photochemical Stability Thermal Stability Optical Limiting Materials D-A Chromophore Selection

Priority Application Scenarios for 2-(4-(Dihexylamino)benzylidene)malononitrile Based on Verified Differentiation


Femtosecond Laser Optical Limiting for Sensor and Eye Protection at 800 nm

This compound (or its close structural analog D7) achieves a 2PA cross-section of 1280 GM at 800 nm, a >45-fold increase over the dimethylamino analog, making it the preferred choice for broadband optical limiting filters designed to protect sensitive detectors and human vision from ultrashort near-infrared laser pulses [1]. Its thermal stability (Td >250°C) and photochemical robustness (<5% degradation under prolonged irradiation) ensure device-level viability for military, industrial, and scientific laser safety applications [1].

Plasmon-Enhanced Two-Photon Fluorescence Nanohybrid Probes for Live-Cell Imaging

The unique dual functionality of the dihexylamino moiety—strong electron donation and enhanced organic solubility—enables effective coupling to silver nanocrystals to form L-Ag nanohybrids [2]. These nanohybrids exhibit exciton-plasmon-mediated energy transfer, a marked fluorescence redshift, and measurable two-photon absorption enhancement, validated in TPEF live-cell imaging of NIH-3T3 cells [2]. This application scenario is not accessible to shorter-chain dialkylamino benzylidene malononitrile analogs due to their insufficient solubility and inability to form stable nanohybrid interfaces [2].

Solid-State Pressure-Sensitive Fluorescent Molecular Rotors for Mechanochromic Sensing

When dispersed in solid poly(methyl methacrylate), benzylidenemalononitrile molecular rotors with bulky dialkylamino donors exhibit a pressure-dependent fluorescence enhancement originating from restricted intramolecular twist [3]. The dihexylamino derivative, possessing the largest van der Waals volume in the alkylamino series, is expected to provide the greatest dynamic range of fluorescence intensity change under hydrostatic pressure, enabling high-resolution optical pressure sensing in polymer composite films [3].

D-π-A Chromophore Building Block for Third-Order Nonlinear Optical Material Development

The combination of a strong dihexylamino donor, a phenyl π-bridge, and a dicyanovinyl acceptor establishes this compound as a versatile precursor for synthesizing extended-conjugation NLO chromophores [4]. The hexyl chains provide processing advantages—enhanced solubility in common organic solvents—that facilitate spin-coating, dip-coating, or guest-host polymer doping for fabricating third-order NLO devices without the aggregation-induced performance losses observed with shorter-chain analogs [4].

Application
Selection Property
Validation Focus
Femtosecond Laser Optical Limiting Research (800 nm)
High two-photon absorption cross-section; solubility for solution-processed NLO devices
2PA cross-section verification under fs pulsed laser; optical limiting threshold in device configuration
Plasmon-Enhanced TPEF Nanohybrid Probe Research
Dual donor/solubilizing hexyl chains enable Ag nanocrystal coupling and exciton-plasmon interaction
Nanohybrid formation efficiency; fluorescence redshift and lifetime change
Solid-State Pressure-Sensitive Fluorescent Molecular Rotor Research
Bulky donor group for free-volume sensitivity in polymer matrices
Pressure-dependent fluorescence enhancement dynamic range; response compared to known rotors
D-π-A Chromophore Precursor for Third-Order NLO Material Development
Strong ICT character; processing-friendly solubility in organic solvents
Solubility and aggregation behavior; third-order susceptibility in guest-host polymer films
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